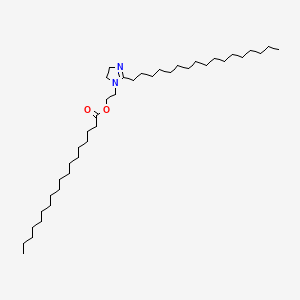
3-(2-Methylpent-4-en-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylpent-4-en-2-yl)phenol is an organic compound with a phenolic structure It is characterized by the presence of a phenol group attached to a 2-methylpent-4-en-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpent-4-en-2-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile. For instance, the reaction of 4-chloromethylbenzene with a strong base at high temperatures can yield a mixture of 3- and 4-methylbenzenols . Another method involves the oxidation of aryl silanes, which is an aromatic variation of the Fleming-Tamao oxidation .
Industrial Production Methods
Industrial production of phenols, including this compound, often involves the acidic oxidation of cumene.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylpent-4-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group of phenol is ortho and para directing, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as bromine or nitric acid.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylpent-4-en-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to its phenolic structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Methylpent-4-en-2-yl)phenol involves its interaction with molecular targets through its phenolic group. Phenols are known to exert their effects by forming hydrogen bonds and interacting with various enzymes and receptors. The hydroxyl group can donate hydrogen bonds, making the compound a potential inhibitor of certain enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Methylpent-3-yn-2-yl)phenol
- 2-Methylpent-2-enal
- 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid
Uniqueness
3-(2-Methylpent-4-en-2-yl)phenol is unique due to its specific substituent pattern, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
81194-51-6 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
3-(2-methylpent-4-en-2-yl)phenol |
InChI |
InChI=1S/C12H16O/c1-4-8-12(2,3)10-6-5-7-11(13)9-10/h4-7,9,13H,1,8H2,2-3H3 |
InChI-Schlüssel |
DQUAIDFFOZFLJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC=C)C1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



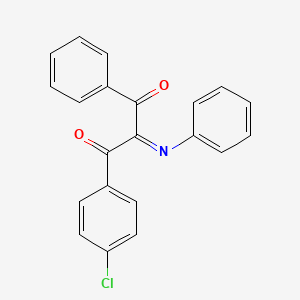


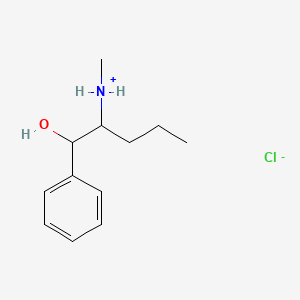
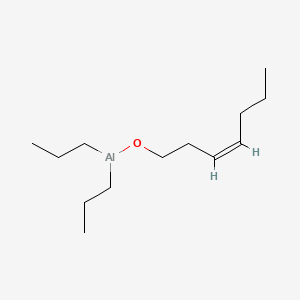
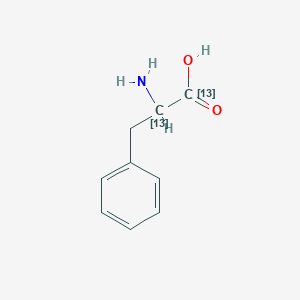
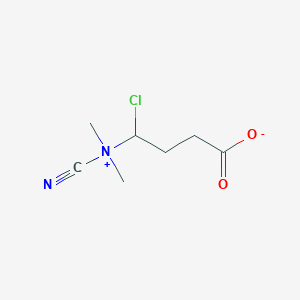
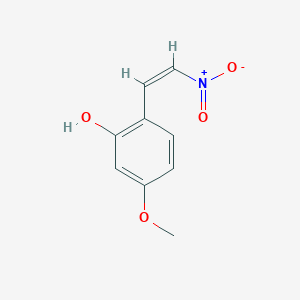

![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)
